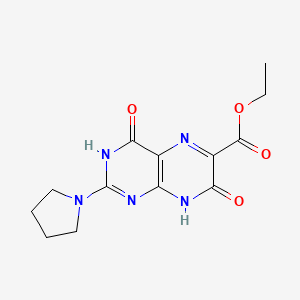
Ethyl 4,7-dioxo-2-(1-pyrrolidinyl)-3,4,7,8-tetrahydro-6-pteridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,7-dioxo-2-(1-pyrrolidinyl)-3,4,7,8-tetrahydro-6-pteridinecarboxylate is a complex organic compound with a unique structure It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-dioxo-2-(1-pyrrolidinyl)-3,4,7,8-tetrahydro-6-pteridinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrrolidine derivative with a suitable pteridine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-dioxo-2-(1-pyrrolidinyl)-3,4,7,8-tetrahydro-6-pteridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms. Substitution reactions can lead to a wide range of new compounds with different functional groups and properties.
Scientific Research Applications
Ethyl 4,7-dioxo-2-(1-pyrrolidinyl)-3,4,7,8-tetrahydro-6-pteridinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4,7-dioxo-2-(1-pyrrolidinyl)-3,4,7,8-tetrahydro-6-pteridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4,7-dioxo-2-(1-pyrrolidinyl)-3,4,7,8-tetrahydro-6-pteridinecarboxylate can be compared with other similar compounds, such as:
- 4,7-dioxo-N-[4-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Other pteridine derivatives : These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
ethyl 4,7-dioxo-2-pyrrolidin-1-yl-3,8-dihydropteridine-6-carboxylate |
InChI |
InChI=1S/C13H15N5O4/c1-2-22-12(21)8-11(20)15-9-7(14-8)10(19)17-13(16-9)18-5-3-4-6-18/h2-6H2,1H3,(H2,15,16,17,19,20) |
InChI Key |
PYWTZQYGZCQZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(NC1=O)N=C(NC2=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















